molecular formula C16H20Cl2N2O2 B6272450 rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans CAS No. 2241129-17-7

rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans

Cat. No.: B6272450
CAS No.: 2241129-17-7
M. Wt: 343.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans is a chiral compound with significant importance in various scientific fields due to its unique structural properties and potential applications. This compound falls under the category of oxolane derivatives, which have shown promise in medicinal chemistry, particularly for their biological activities.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound often involves the condensation of an appropriate methoxyphenyl pyridine derivative with an oxirane precursor under controlled conditions.

  • The oxirane ring-opening reaction is a key step, typically carried out using a strong acid or base as a catalyst to ensure the formation of the desired chiral centers.

  • The racemic mixture is obtained through diastereoselective synthesis, ensuring the right configuration at each chiral center.

Industrial Production Methods:

  • Scale-up of this compound for industrial production would involve optimizing the reaction conditions to increase yield and purity.

  • Continuous flow reactors can be employed to maintain consistent reaction parameters, thereby enhancing the efficiency of the process.

  • Purification of the final product is achieved using crystallization or chromatography techniques to obtain the dihydrochloride salt.

Types of Reactions:

  • Oxidation: : This compound undergoes oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenol derivatives.

  • Reduction: : The compound can be reduced at the pyridine ring or the oxolane ring to yield various saturated derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

  • Oxidation: : Phenol derivatives of the parent compound.

  • Reduction: : Saturated analogs of the oxolane or pyridine rings.

  • Substitution: : Various derivatives with functional groups introduced at the aromatic or oxolane rings.

Scientific Research Applications

Rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans has garnered attention in several research domains:

  • Chemistry: : Its unique structural features make it a valuable subject in studying chiral synthesis and stereoselective reactions.

  • Biology: : The compound's biological activity, particularly in enzyme inhibition and receptor binding, makes it a promising candidate for developing therapeutic agents.

  • Industry: : Its properties make it useful in developing materials with specific chemical and physical attributes for industrial applications.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly by binding to specific biological targets, which could be enzymes or receptors. Its chiral nature allows for selective interaction with these targets, leading to the modulation of biological pathways. The oxolane ring and the methoxyphenyl pyridine moiety play crucial roles in these interactions, dictating the compound's efficacy and specificity.

Comparison with Similar Compounds

Comparison: : Rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans is unique due to its specific chiral centers and the presence of both pyridine and oxolane rings, which are less commonly seen together in a single molecule. Similar Compounds : Compounds like oxolane derivatives with different aromatic substituents, pyridine derivatives lacking the oxolane ring, and other chiral amines with different structural frameworks. Each of these has distinct properties and applications, but none combines the exact features of the compound .

How’s that? It was fun writing about something so intricate.

Properties

CAS No.

2241129-17-7

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.